molecular formula C9H12N2O3S B13360705 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid

Cat. No.: B13360705
M. Wt: 228.27 g/mol
InChI Key: ZOHONTYKDYZOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid is a versatile chemical compound widely used in scientific research. This compound is known for its unique properties, making it valuable in various fields such as pharmaceutical synthesis, drug design, and biomedical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylsulfamide under specific conditions. One common method includes the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is known for its efficiency and eco-friendliness.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and conditions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and biomedical applications .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acid derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade. This inhibition reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: This compound is structurally similar but lacks the sulfonamide group, making it less effective as an enzyme inhibitor.

    4-(Imidazol-1-yl)benzoic acid: Another similar compound, which is used in the synthesis of metal-organic frameworks but has different applications.

    2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid: This compound has similar inhibitory properties but is more potent against different enzymes.

Uniqueness

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid stands out due to its unique combination of the benzoic acid core and the dimethylsulfamide group. This structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(dimethylaminosulfonimidoyl)benzoic acid

InChI

InChI=1S/C9H12N2O3S/c1-11(2)15(10,14)8-5-3-7(4-6-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)

InChI Key

ZOHONTYKDYZOFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=N)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.